molecular formula C17H16ClN5O2S B2472649 (5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705767-61-8

(5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2472649
CAS RN: 1705767-61-8
M. Wt: 389.86
InChI Key: BXAZDMVFIOTYFW-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Analysis

  • Isomorphous Structures and Chlorine-Methyl Exchange Rule : The study by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including thiophen-2-yl methanone derivatives, focuses on the chlorine-methyl exchange rule, highlighting the complexity of molecular structures in such compounds (Swamy et al., 2013).

  • Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) investigated the structural characterization of a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which arose as a byproduct in the synthesis of new anti-tuberculosis drugs, indicating the relevance of these compounds in drug development processes (Eckhardt et al., 2020).

Biological Activity and Potential Applications

  • Antibacterial Activity : Rai et al. (2010) synthesized and characterized a series of novel compounds, including 5-chloro-2-yl-methoxy-phenyl derivatives, and investigated their in-vitro antibacterial activity. The study provides insights into the potential application of these compounds in addressing bacterial infections (Rai et al., 2010).

  • Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs, including thiophen-2-yl and 1,3,4-oxadiazole rings, and evaluated their insecticidal activities against diamondback moth. This highlights the potential use of these compounds in agricultural pest control (Qi et al., 2014).

  • Anticancer Potential : Zhang et al. (2005) identified 5-chlorothiophen-2-yl derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines, demonstrating their potential as anticancer agents (Zhang et al., 2005).

Supramolecular Structure and Interactions

  • Non-Covalent Interactions in Crystal Packing : Sharma et al. (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, including 5-chloro-2-yl-methoxy-phenyl derivatives. Their study focused on the role of non-covalent interactions in supramolecular architectures, which is crucial for understanding the chemical behavior of such compounds (Sharma et al., 2019).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-14-4-3-13(26-14)17(24)23-7-1-2-11(10-23)8-15-21-16(22-25-15)12-9-19-5-6-20-12/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAZDMVFIOTYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.